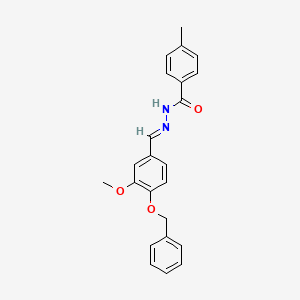
N'-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a benzyloxy group, a methoxy group, and a benzylidene moiety attached to a methylbenzohydrazide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide typically involves the condensation reaction between 4-methylbenzohydrazide and 4-(benzyloxy)-3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
科学研究应用
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
作用机制
The mechanism of action of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Known for its anticancer activity as a MEK inhibitor.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands with antimicrobial properties.
Uniqueness
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit multiple biological activities makes it a versatile compound for various applications .
属性
CAS 编号 |
303083-90-1 |
|---|---|
分子式 |
C23H22N2O3 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C23H22N2O3/c1-17-8-11-20(12-9-17)23(26)25-24-15-19-10-13-21(22(14-19)27-2)28-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+ |
InChI 键 |
JEGWBWXTZYSLIZ-BUVRLJJBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


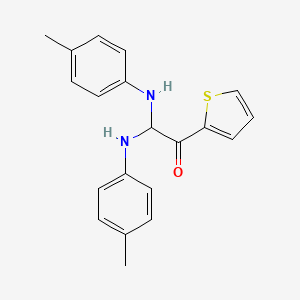
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15078153.png)
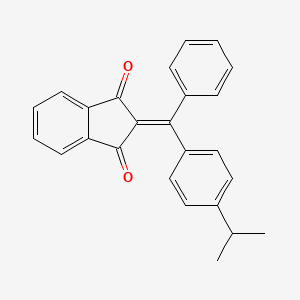
![4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol](/img/structure/B15078174.png)
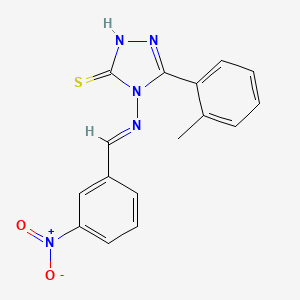
![7,9-Dichloro-5',5'-dimethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B15078182.png)
![ethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15078186.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15078198.png)
![4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078201.png)
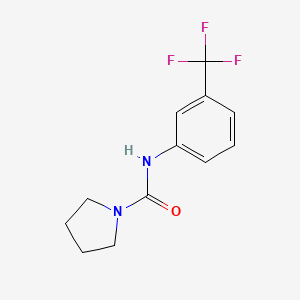
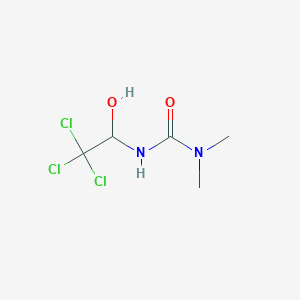
![benzyl [(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B15078239.png)
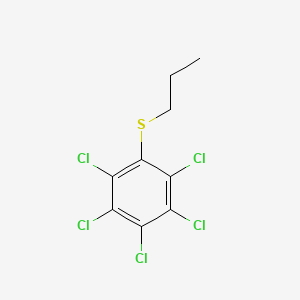
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione](/img/structure/B15078241.png)
